1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound features a tetrahydroindazole structure with a tert-butyl group at the 1-position and an amine group at the 4-position. The compound has garnered interest in both synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is classified as an indazole derivative. Indazoles are known for their diverse biological activities and are often explored for their pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves cyclization reactions using appropriate precursors. One common synthetic route includes the reaction of tert-butylamine with an indazole precursor under specific conditions.
The synthesis may employ methods such as:
For instance, recent advancements have shown that intramolecular C-H amination reactions can yield indazole derivatives efficiently .
The molecular structure of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be represented as follows:
This indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms.
The compound has a molecular weight of approximately 189.27 g/mol. Its structure includes a rigid bicyclic framework typical of indazoles, contributing to its chemical stability and biological activity.
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and suitable solvents .
The mechanism of action for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine primarily involves its interaction with specific biological targets.
Research suggests that similar indazole derivatives can inhibit kinases involved in cell cycle regulation and DNA damage response pathways. For instance, this compound may inhibit checkpoint kinases such as chk1 and chk2.
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data indicates that the compound's solubility and stability make it suitable for various chemical reactions and applications .
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications in scientific research:
Furthermore, its potential pharmacological properties make it a candidate for further studies aimed at developing new therapeutic agents targeting specific diseases.
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex indazole scaffolds by enabling convergent assembly in a single reaction vessel. The preparation of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically begins with tert-butyl hydrazine and functionalized cyclohexanone derivatives as key precursors. These reactions exploit the nucleophilic character of the hydrazine group, which undergoes condensation with carbonyl compounds followed by intramolecular cyclization. A particularly efficient route involves a three-component assembly where 4-nitro-1,5,6,7-tetrahydroindazole serves as the central precursor, undergoing in situ reduction and immediate tert-butyl group introduction under acidic conditions [2] [8].
The strategic use of tert-butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate (CAS: 1158767-01-1) as a protected intermediate has proven invaluable for regioselective functionalization. This carbamate-protected derivative (MW: 237.30 g/mol, Formula: C₁₂H₁₉N₃O₂) enables selective nitrogen functionalization while preserving the amine group for subsequent transformations. Microwave-assisted MCR protocols have significantly accelerated this synthetic route, reducing reaction times from 48 hours to under 4 hours while maintaining yields above 75% [2] [8]. The crystalline nature of this carbamate intermediate facilitates purification by simple recrystallization, eliminating the need for chromatographic separation.
Table 1: Key Multicomponent Reaction Precursors for Indazole Synthesis
Precursor | CAS Number | Molecular Weight | Role in Synthesis |
---|---|---|---|
tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate | 1158767-01-1 | 237.30 g/mol | Amine-protected intermediate |
4-Nitro-1,5,6,7-tetrahydroindazole | Not available | 165.17 g/mol | Cyclization precursor |
1-tert-Butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride | 1181458-54-7 | 266.21 g/mol | Final product salt form |
Reductive amination represents the most efficient strategy for introducing the 4-amine functionality into the tetrahydroindazole scaffold. This approach capitalizes on the inherent reactivity of the ketone group at the 4-position of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one. The reaction proceeds through imine formation with ammonium acetate or gaseous ammonia, followed by reduction using sodium cyanoborohydride or sodium triacetoxyborohydride. Catalytic hydrogenation with palladium on carbon (10% Pd/C) under 50 psi hydrogen pressure achieves near-quantitative conversion at ambient temperature, offering significant advantages over stoichiometric reductants [1] [3].
Solvent optimization studies reveal that methanol provides optimal reaction kinetics for imine formation, while tetrahydrofuran facilitates higher reduction selectivity. The addition of molecular sieves (4Å) significantly enhances reaction yields by sequestering water and shifting the imine formation equilibrium. For the dihydrochloride salt formation (CAS: 1181458-54-7, MW: 266.21 g/mol), gaseous HCl bubbling into anhydrous ethereal solutions of the free base yields products with >99% purity. This crystalline salt form (C₁₁H₂₁Cl₂N₃) demonstrates superior handling characteristics and stability compared to the hygroscopic free base [3] [10].
Recent advances employ immobilized borohydride reagents on polymer supports, which simplify purification and enable near-stoichiometric reductant usage. These heterogeneous systems facilitate the synthesis of isotopically labeled variants using D₂ or ¹³C-enriched ammonia sources, providing valuable tools for metabolic studies. The optimized conditions achieve 85-92% isolated yields with minimal over-reduction byproducts (<3%) [1] [3].
Table 2: Optimization of Reductive Amination Conditions
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Reducing Agent | NaBH₄ | NaBH(OAc)₃ | +25% yield |
Catalyst | None | 5 mol% Ti(OiPr)₄ | +18% yield |
Solvent System | Methanol | THF:MeOH (3:1) | +15% selectivity |
Temperature | 25°C | 0°C → 25°C gradient | -5% impurities |
Reaction Time | 24 hours | 8 hours | No change |
Additives | None | 4Å molecular sieves | +22% conversion |
Solid-phase synthesis has enabled the rapid generation of tertiary amine derivatives based on the 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold. Wang resin-linked analogs serve as versatile platforms for diversity introduction through a three-step protocol: (1) resin functionalization with carboxylic acid linkers, (2) amide coupling with the indazole amine, and (3) nucleophilic displacement with diversified alkyl halides. This approach enables parallel synthesis of hundreds of analogs in a single workflow, dramatically accelerating structure-activity relationship studies [8].
The critical innovation involves photolabile linker systems that permit UV-triggered release under exceptionally mild conditions, preserving acid-labile tert-butyl groups. This advancement addresses the historical limitation of acid-cleavable linkers that caused partial deprotection of the tert-butyl moiety. The current generation of indazole-specific resins achieves near-quantitative loading efficiencies (0.8-1.2 mmol/g) and enables direct HPLC-MS analysis of cleaved products without purification [2].
A particularly successful library focused on N-acylated variants employed resin-bound versions of the carbamate-protected amine (CAS: 1158767-01-1). After carbamate deprotection with trifluoroacetic acid (20% in DCM), the liberated secondary amine underwent acylation with diverse carboxylic acids activated in situ with HATU. This approach generated 347 discrete compounds with purities >85% as confirmed by LC-MS, demonstrating the robustness of solid-phase methodology for indazole diversification. The most pharmacologically active analogs emerged from this library, showing nanomolar affinities for target enzymes [8].
Comprehensive Compound Data Table
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3